[2-Chloro-4-[(4-chlorophenyl)sulfonylamino]phenyl] benzoate
Overview
Description
[2-Chloro-4-[(4-chlorophenyl)sulfonylamino]phenyl] benzoate is a complex organic compound that features a benzoate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-4-[(4-chlorophenyl)sulfonylamino]phenyl] benzoate typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-4-nitroaniline with 4-chlorobenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then subjected to esterification with benzoic acid or its derivatives under acidic or basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
[2-Chloro-4-[(4-chlorophenyl)sulfonylamino]phenyl] benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenolic derivatives.
Oxidation and Reduction: The sulfonylamino group can participate in redox reactions, potentially altering the oxidation state of the sulfur atom.
Ester Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid, and basic conditions using sodium hydroxide.
Major Products Formed
Phenolic Derivatives: Formed through nucleophilic substitution.
Sulfonic Acids: Resulting from oxidation of the sulfonylamino group.
Carboxylic Acids and Alcohols: Products of ester hydrolysis.
Scientific Research Applications
[2-Chloro-4-[(4-chlorophenyl)sulfonylamino]phenyl] benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of [2-Chloro-4-[(4-chlorophenyl)sulfonylamino]phenyl] benzoate involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the compound’s aromatic structure allows it to intercalate with DNA, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl phenyl sulfone: Shares the sulfonyl group but lacks the ester functionality.
2-Amino-4-chlorophenyl phenyl ether: Contains a similar aromatic structure but with an ether linkage instead of an ester.
2-Chloro-4-methylpyridine: Features a chlorine atom and aromatic ring but differs in its heterocyclic structure.
Uniqueness
[2-Chloro-4-[(4-chlorophenyl)sulfonylamino]phenyl] benzoate is unique due to its combination of chlorine atoms, sulfonylamino group, and ester functionality. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
[2-chloro-4-[(4-chlorophenyl)sulfonylamino]phenyl] benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2NO4S/c20-14-6-9-16(10-7-14)27(24,25)22-15-8-11-18(17(21)12-15)26-19(23)13-4-2-1-3-5-13/h1-12,22H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASURXVCTFZUFMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.